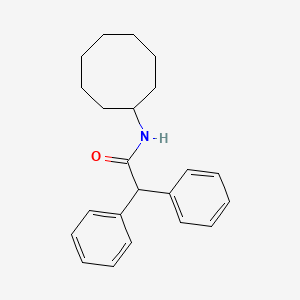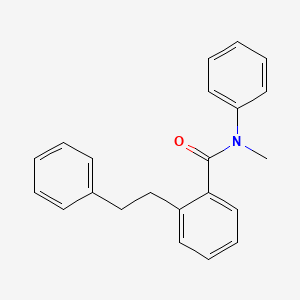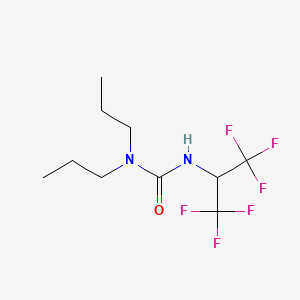![molecular formula C16H16N4O B5099886 2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B5099886.png)
2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline is a complex organic compound that features a combination of pyridine, oxadiazole, and aniline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 3-methylpyridin-2-yl boronic acid with 5-bromo-1,2,4-oxadiazole in the presence of a palladium catalyst . The resulting intermediate is then reacted with 2-methylaniline under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, the α-methylation of substituted pyridines can be achieved using a bench-top continuous flow setup with Raney nickel as a catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and aniline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted aniline or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Shares structural similarities with the presence of pyridine and aniline moieties.
2-[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methylthio]-1H-benzimidazole: Contains a pyridine ring and is used in medicinal chemistry.
Uniqueness
2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with tailored properties.
Eigenschaften
IUPAC Name |
2-methyl-N-[[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-6-3-4-8-13(11)18-10-14-19-16(20-21-14)15-12(2)7-5-9-17-15/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDBRZKQGDIVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NOC(=N2)CNC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-(4-acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-4-(3,4-dimethoxybenzyl)-2-piperazinone](/img/structure/B5099805.png)
![1,7,8,9,10,10-hexachloro-4-(3,4-dimethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5099809.png)

![1-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide](/img/structure/B5099818.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5099833.png)

![2-(3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5099855.png)

![2-(1,3-benzothiazol-2-ylthio)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5099862.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5099868.png)
![4-[4-(benzyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5099871.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5099894.png)
![[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B5099897.png)
![1-[2,4-Bis(2,4-dichlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B5099911.png)
